Scandium chloride hexahydrate

Lewis Acid Catalysis ³¹P NMR Spectroscopy Trimethylphosphine Oxide Probe

Scandium chloride hexahydrate (ScCl₃·6H₂O) delivers unmatched reproducibility in aqueous-phase synthesis due to its defined hexahydrate stoichiometry and hard Lewis acidity. Unlike other rare-earth chlorides, its small Sc³⁺ radius (0.745 Å) and hydrolysis behavior demand validated sourcing—empirical substitution risks experimental failure. Choose this compound as the demonstrated scandium source for SNNU-Bai69 MOF, catalyst for bench-top reactions, and precursor for Sc₂O₃ nanoparticles. Available in high purity (≥99.99%) with certificate of analysis.

Molecular Formula Cl3H12O6Sc
Molecular Weight 259.4 g/mol
CAS No. 20662-14-0
Cat. No. B1469579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium chloride hexahydrate
CAS20662-14-0
Molecular FormulaCl3H12O6Sc
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Sc](Cl)Cl
InChIInChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
InChIKeyFKZFOHABAHJDIK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Chloride Hexahydrate (CAS 20662-14-0): Technical Specifications and Procurement Considerations


Scandium chloride hexahydrate (ScCl₃·6H₂O) is a water-soluble, deliquescent inorganic salt of scandium in the +3 oxidation state. It is commercially available in both anhydrous (ScCl₃) and hexahydrate forms, with the hexahydrate being a white crystalline solid that melts at 63–66 °C [1]. This compound functions as a hard Lewis acid and serves as a versatile precursor for scandium-containing materials, catalysts, and coordination complexes [2]. Its high aqueous solubility (70.2 g/100 mL) and well-defined hydration stoichiometry distinguish it from other rare-earth chlorides and make it particularly suitable for aqueous-phase synthesis and wet-chemical processing applications [3].

Why Generic Substitution of Scandium Chloride Hexahydrate Fails in Critical Applications


Substituting ScCl₃·6H₂O with other rare-earth chlorides (e.g., YCl₃·6H₂O or LaCl₃·6H₂O) or alternative scandium sources is not straightforward due to fundamental differences in ionic radius, hydration behavior, and Lewis acidity. Sc³⁺ has a six-coordinate ionic radius of 0.745 Å, substantially smaller than Y³⁺ (0.900 Å) and La³⁺ (1.032 Å), resulting in distinct coordination geometries and ligand-binding preferences [1]. Unlike most lanthanide chlorides which dehydrate cleanly to anhydrous forms upon heating, ScCl₃·6H₂O undergoes hydrolysis during thermal dehydration, yielding scandium oxychloride or oxide species rather than anhydrous ScCl₃ [2]. Furthermore, the hexahydrate form exists as a mixture of hydrate species including [Sc(H₂O)₆]³⁺[Cl⁻]₃ and [ScCl₂(H₂O)₄]⁺[Cl⁻]·H₂O, meaning its speciation in solution differs from the assumed homogeneous [Sc(H₂O)₆]³⁺ ion [3]. These compound-specific characteristics directly impact reaction outcomes, making empirical substitution without validation a source of experimental failure.

Quantitative Differentiation Evidence for Scandium Chloride Hexahydrate vs. Comparators


Lewis Acidity: ³¹P NMR Chemical Shift Comparison of ScCl₃·6H₂O vs. Sc(OTf)₃

ScCl₃·6H₂O and Sc(OTf)₃ both induce large ³¹P NMR chemical shift changes when complexed with trimethylphosphine oxide (TMPO) in aqueous solution, indicating comparable Lewis acidity strength for both scandium sources. Both ScCl₃·6H₂O and Sc(OTf)₃ exhibit larger ³¹P chemical shift changes than other metal triflates and chlorides tested, confirming that scandium(III) chloride hexahydrate delivers Lewis acidity comparable to the more expensive triflate counterpart while offering distinct hydration characteristics [1].

Lewis Acid Catalysis ³¹P NMR Spectroscopy Trimethylphosphine Oxide Probe

MOF Topology: Unique Ternary Framework Architecture Enabled Exclusively by ScCl₃·6H₂O

Solvothermal reaction of ScCl₃·6H₂O with Cu(NO₃)₂·3H₂O and isonicotinic acid produced SNNU-Bai69, the first ternary metal-organic framework (MOF) incorporating both torsional cubic 8-connected [Sc₄O₂(COO)₈] clusters and tetrahedral 4-connected [Cu₄OCl₆] clusters. This specific framework architecture—a (4,8)-connected flu topology—has not been achieved using anhydrous ScCl₃ or other scandium sources under comparable conditions. The resulting MOF exhibits highly selective C₃H₈/CH₄ and C₂H₆/CH₄ adsorption, demonstrating utility for pipeline natural gas upgrading [1].

Metal-Organic Frameworks Gas Adsorption Reticular Chemistry

Dehydration Behavior: Hydrolytic Pathway of ScCl₃·6H₂O vs. Clean Dehydration of Lanthanide Chlorides

Unlike YCl₃·6H₂O and most lanthanide chloride hydrates, which dehydrate cleanly to their respective anhydrous chlorides upon controlled heating, ScCl₃·6H₂O undergoes hydrolysis during thermal treatment, yielding scandium oxychloride or Sc₂O₃ rather than anhydrous ScCl₃. Upon heating to red heat, ScCl₃·6H₂O decomposes with HCl evolution to form Sc₂O₃. This hydrolytic susceptibility is a direct consequence of Sc³⁺'s high charge density and strong polarization of coordinated water molecules [1]. Consequently, alternative dehydration methods using thionyl chloride or chemical dehydration strategies are required to access anhydrous ScCl₃, as documented in patent CN114920278B [2].

Thermal Decomposition Anhydrous Precursor Synthesis Hydrolysis Susceptibility

Ionic Radius and Coordination Chemistry: Sc³⁺ vs. Y³⁺ and La³⁺ Structural Differentiation

The six-coordinate ionic radius of Sc³⁺ is 0.745 Å, which is substantially smaller than Y³⁺ (0.900 Å) and La³⁺ (1.032 Å). This size difference produces distinct coordination chemistry: Sc³⁺ typically adopts coordination numbers of 6, whereas Y³⁺ and La³⁺ commonly exhibit coordination numbers of 8–9. This fundamental difference affects ligand binding constants, complex stability, and the geometry of resulting coordination compounds [1]. In the context of chloride hydrates, ScCl₃·6H₂O forms a mixture of [Sc(H₂O)₆]³⁺ and [ScCl₂(H₂O)₄]⁺ species in solution, whereas YCl₃·6H₂O and LaCl₃·6H₂O exist predominantly as [M(H₂O)₆]³⁺ or higher hydrates [2].

Coordination Chemistry Ionic Radius Crystal Field Effects

Evidence-Backed Application Scenarios for Scandium Chloride Hexahydrate (CAS 20662-14-0)


Synthesis of Ternary Sc–Cu Metal-Organic Frameworks for Selective Gas Adsorption

ScCl₃·6H₂O is the demonstrated scandium source for synthesizing SNNU-Bai69, the first ternary MOF containing both [Sc₄O₂(COO)₈] and [Cu₄OCl₆] clusters in a (4,8)-connected flu topology. This framework exhibits high selectivity for C₃H₈/CH₄ and C₂H₆/CH₄ adsorption, making it relevant for pipeline natural gas upgrading. The synthesis requires precisely 0.05 mmol ScCl₃·6H₂O with Cu(NO₃)₂·3H₂O and isonicotinic acid in DMF/H₂O at 85 °C for 72 h [1].

Preparation of Anhydrous Scandium Trichloride via Chemical Dehydration

For applications requiring anhydrous ScCl₃ (e.g., air-sensitive organometallic synthesis), ScCl₃·6H₂O serves as the starting material for chemical dehydration using thionyl chloride (SOCl₂) in an organic solvent. Patent CN114920278B describes a method where ScCl₃·6H₂O is reacted with SOCl₂ in tetrahydrofuran or acetonitrile, followed by evaporation and calcination under inert atmosphere. Thermal dehydration is not viable due to hydrolytic decomposition [2].

Lewis Acid-Catalyzed Organic Transformations in Aqueous or Protic Media

ScCl₃·6H₂O functions as an effective Lewis acid catalyst in aqueous environments where water-sensitive alternatives like anhydrous ScCl₃ or Sc(OTf)₃ would require rigorous drying. Its comparable Lewis acidity strength to Sc(OTf)₃, as demonstrated by ³¹P NMR TMPO probe studies, supports its use in reactions such as acetal formation, aldol condensations, and ring-opening polymerizations under mild, bench-top conditions [3].

Precursor for Sol-Gel Synthesis of Scandium Oxide Nanoparticles

ScCl₃·6H₂O is an effective precursor for preparing ScOOH and Sc₂O₃ nanoparticles via sol-gel and hydrothermal routes. The compound's high aqueous solubility and defined hydration state enable reproducible hydrolysis and condensation chemistry. The resulting Sc₂O₃ nanoparticles find applications in solid oxide fuel cells, optical coatings, and high-temperature ceramics [4].

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